Silane, chloro(1-indenyl)dimethyl-
Description
Silane, chloro(1-indenyl)dimethyl- is an organosilicon compound characterized by a silicon atom bonded to a chloro group, two methyl groups, and a 1-indenyl substituent. The indenyl group, a fused bicyclic aromatic system, introduces unique electronic and steric properties compared to simpler alkyl or aryl substituents. This compound is of interest in organometallic chemistry, particularly in catalytic systems and fluxional behavior studies .
Properties
Molecular Formula |
C11H13ClSi |
|---|---|
Molecular Weight |
208.76 g/mol |
IUPAC Name |
chloro-(1H-inden-1-yl)-dimethylsilane |
InChI |
InChI=1S/C11H13ClSi/c1-13(2,12)11-8-7-9-5-3-4-6-10(9)11/h3-8,11H,1-2H3 |
InChI Key |
OTLYUNWPBPVSJR-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C1C=CC2=CC=CC=C12)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Differences
The reactivity and stability of chlorosilanes are heavily influenced by their substituents. Below is a comparison of Silane, chloro(1-indenyl)dimethyl- with three structurally related compounds:
Key Observations:
- Steric Effects : The tert-butyl group in tert-butylchlorodimethylsilane provides greater steric protection to the silicon center compared to the planar indenyl group, which may reduce electrophilic reactivity .
- Electronic Effects : The indenyl group’s aromaticity likely delocalizes electron density, altering the silicon center’s electrophilicity relative to alkyl-substituted analogs.
- Fluxionality: Indenyl-silicon compounds exhibit metallotropic shifts (e.g., 1,2-migrations) due to the mobility of the silicon moiety on the aromatic ring, a behavior less pronounced in alkyl-substituted silanes .
Physical and Chemical Properties
Boiling Points and Stability:
- tert-Butylchlorodimethylsilane : Boiling point 397–399 K; high thermal stability attributed to steric shielding .
- Isopropyldimethylchlorosilane : Boiling point 383–387 K (110–114°C); lower steric bulk allows faster hydrolysis compared to tert-butyl analogs .
- For example, cyclopentadienyl-silicon compounds exhibit melting points >150°C .
Reactivity in Silylation:
- Chlorosilanes with bulky groups (e.g., tert-butyl) are less reactive toward nucleophiles due to steric hindrance, making them suitable for selective protection in organic synthesis .
- Indenyl-substituted silanes may engage in η⁵-coordination to transition metals, enabling applications in catalysis, unlike alkyl-substituted counterparts .
Preparation Methods
Synthesis of (1H-Inden-2-yl)dimethylsilane Intermediate
A solution of 2-bromo-1H-indene (10.0 g, 51.0 mmol) in anhydrous diethyl ether (250 mL) is cooled to –80°C under inert atmosphere. Tert-butyllithium (tBuLi, 3.0 equiv, 153 mmol) is added dropwise, and the mixture is stirred for 1 hour at –80°C. After warming to 0°C, tetrahydrofuran (50 mL) is introduced, followed by dimethylchlorosilane (Me₂Si(H)Cl, 1.0 equiv, 51.0 mmol). The reaction proceeds overnight, gradually reaching room temperature. Quenching with aqueous ammonium chloride separates the organic layer, which is washed with water, dried over sodium sulfate, and concentrated. The crude product is purified via silica gel chromatography, yielding (1H-inden-2-yl)dimethylsilane as a colorless liquid.
Key Reaction Parameters
-
Temperature: –80°C to room temperature
-
Solvent: Diethyl ether/THF
-
Yield: ~60% (crude)
Chlorination Using Hexachloroethane
The intermediate (1H-inden-2-yl)dimethylsilane (6.50 g, 37.0 mmol) is dissolved in THF (10 mL) and treated with hexachloroethane (4.40 g, 18.5 mmol) and palladium(II) chloride (66.0 mg, 0.37 mmol). The exothermic reaction is monitored until completion (1 hour), after which volatiles are removed under vacuum. Distillation (87–95°C at 2 mbar) affords chloro(1H-inden-2-yl)dimethylsilane in 35% yield, albeit with ~25% contamination from chloro(2,3-dihydro-1H-inden-2-yl)dimethylsilane.
Characterization Data
-
¹H NMR (400 MHz, CDCl₃) : δ 7.59–7.61 (m, 1H), 7.42–7.51 (m, 5H), 7.31–7.33 (m, 2H), 3.77 (m, 2H), 0.39 (s, 6H).
-
Boiling Point : 87–95°C at 2 mbar
Alternative Halogenation via Pd-Catalyzed Pathways
Palladium-mediated chlorination offers a streamlined alternative to traditional lithiation. This method avoids extreme cryogenic conditions and enhances functional group tolerance.
One-Pot Synthesis from 2-Bromo-1H-indene
A mixture of 2-bromo-1H-indene (5.0 g, 25.5 mmol), dimethylchlorosilane (2.8 mL, 25.5 mmol), and palladium acetate (0.57 g, 2.55 mmol) in toluene (50 mL) is heated at 110°C for 24 hours. The reaction is filtered through Celite, and the filtrate is concentrated under reduced pressure. Fractional distillation isolates the product with 40% yield, demonstrating comparable efficiency to the lithiation route.
Advantages
-
Eliminates need for tBuLi
-
Scalable under mild conditions
While less common, Grignard reagents provide a complementary pathway for silyl group introduction.
Reaction of Indenylmagnesium Bromide with Dimethyldichlorosilane
Indenylmagnesium bromide, prepared from 1H-indene and magnesium in THF, is treated with dimethyldichlorosilane (Me₂SiCl₂, 0.5 equiv) at 0°C. After 12 hours, aqueous workup and distillation yield chloro(1H-inden-2-yl)dimethylsilane with 30% efficiency. This method’s lower yield stems from competing bis-silylation, necessitating rigorous stoichiometric control.
Mechanistic Insights and Side Reactions
The lithiation-chlorination mechanism proceeds through a lithium-indenide intermediate, which reacts with dimethylchlorosilane to form the Si–C bond. Subsequent chlorination with hexachloroethane involves radical or Pd-mediated pathways, though exact mechanistic details remain under investigation.
Common Side Products
-
Chloro(2,3-dihydro-1H-inden-2-yl)dimethylsilane : Forms via partial hydrogenation during chlorination.
-
Bis(indenyl)dimethylsilane : Results from excess silane or inadequate temperature control.
Purification and Analytical Considerations
Distillation under reduced pressure is critical for isolating the target compound from chlorinated byproducts. GC-MS and ¹H NMR are indispensable for assessing purity, with characteristic indenyl proton resonances at δ 7.3–7.6 ppm and dimethylsilyl singlets near δ 0.4 ppm.
Industrial Applications and Catalyst Design
Chloro(1H-inden-2-yl)dimethylsilane serves as a precursor for C₁-symmetric ansa-metallocenes, which exhibit high activity in propylene polymerization. Its modular synthesis enables fine-tuning of catalyst stereoelectronics, directly impacting polyolefin microstructure .
Q & A
Q. What are the established synthetic routes for Silane, chloro(1-indenyl)dimethyl-?
Methodological Answer: A common approach involves reacting indenyl lithium derivatives with chlorodimethylsilane. For example:
Prepare 1-indenyllithium by treating indene with n-BuLi in anhydrous THF.
Add chlorodimethylsilane dropwise at -78°C under inert atmosphere.
Warm to room temperature, stir for 12 hours, and isolate via vacuum distillation .
Key Considerations:
Q. How is the purity of Silane, chloro(1-indenyl)dimethyl- assessed in academic settings?
Methodological Answer:
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- Reactivity: Hydrolyzes rapidly in moisture, releasing HCl. Use glove boxes or Schlenk lines.
- Storage: Stabilize with 1% triethylamine in anhydrous toluene at -20°C .
- PPE: Acid-resistant gloves (e.g., nitrile) and vapor respirators for chlorosilane fumes .
Advanced Research Questions
Q. How does the indenyl ligand’s electronic structure influence reactivity in catalysis?
Methodological Answer: The indenyl moiety’s π-conjugation stabilizes transition states in metallocene catalysts. For example:
- Ziegler-Natta Systems: Silane, chloro(1-indenyl)dimethyl- acts as a precursor for rac-dimethylsilyl-bis(indenyl)zirconium dichloride.
- Steric Effects: The 1-indenyl substituent’s bulkiness directs regioselectivity in olefin polymerization (e.g., propylene vs. ethylene) .
Data Table:
| Catalyst System | Activity (kg polymer/mol Zr·h) | Selectivity (% isotactic PP) |
|---|---|---|
| rac-Si(Ind)ZrCl | 12,500 | 98.5 |
| MeSi(Ind)Cl | N/A (precursor) | N/A |
Q. What computational methods elucidate fluxional behavior in Silane, chloro(1-indenyl)dimethyl- derivatives?
Methodological Answer:
- DFT Studies: Calculate activation barriers for metallotropic 1,2-shifts (e.g., B3LYP/6-31G* level).
- NMR Line Shape Analysis: Detect dynamic equilibria between isomers (e.g., coalescence temperature ~-30°C) .
Key Finding:
Prototropic shifts (H-migration) are 10× slower than metallotropic (Si-migration), favoring allylic isomers thermodynamically .
Q. How can researchers reconcile contradictory yields in reported syntheses?
Methodological Answer: Discrepancies arise from:
- Work-Up Procedures: Example: Quenching with dioxane (90% yield ) vs. aqueous HCl (<50% yield ).
- Catalyst Purity: Residual LiCl reduces MeMg efficiency in Grignard reactions.
Recommendations: - Replicate anhydrous conditions (HO <10 ppm).
- Optimize stoichiometry (1:1.05 indenyl:SiCl ratio) .
Data Contradiction Analysis
Case Study: Ethylenebis(1-indenyl)zirconium dimethyl synthesis yields vary from 16.6% to 90% .
- Root Cause: Use of toluene vs. EtO solvent alters ligand coordination.
- Resolution: Toluene extracts zirconium intermediates more efficiently, reducing side-product formation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
